molecular formula C24H35NO16 B6313639 4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside CAS No. 1272755-30-2

4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside

Cat. No.: B6313639
CAS No.: 1272755-30-2
M. Wt: 593.5 g/mol
InChI Key: LQMBVZUXGJWFET-TUZLAIMMSA-N
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Description

4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside: is a complex glycoside compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the protection of the hydroxyl groups on the galactose and neuraminic acid components. The reaction conditions often require the use of strong bases and protecting groups to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, including temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The hydroxyl groups can be oxidized to form carbonyl groups.

  • Reduction: : Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups.

  • Substitution: : Substitution reactions can occur at the hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules.

  • Biology: : It plays a role in studying glycoprotein interactions and cell surface recognition.

  • Industry: : It is used in the production of glycosides for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It can bind to receptors on cell surfaces, influencing cellular signaling pathways. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific glycosidic linkage and the presence of the methoxyphenyl group

Similar Compounds

  • Neuraminic Acid Derivatives: : Other sialic acid derivatives with different substituents.

  • Glycosides: : Other glycosides with different sugar moieties and substituents.

This compound stands out due to its unique structure and the potential applications that arise from it. Its synthesis, reactions, and applications make it a valuable compound in scientific research and industry.

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Properties

IUPAC Name

(2S,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO16/c1-37-10-2-4-11(5-3-10)38-22-19(34)21(18(33)14(8-27)39-22)41-24(23(35)36)6-12(29)16(25-15(31)9-28)20(40-24)17(32)13(30)7-26/h2-5,12-14,16-22,26-30,32-34H,6-9H2,1H3,(H,25,31)(H,35,36)/t12-,13+,14+,16+,17+,18+,19-,20+,21-,22+,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMBVZUXGJWFET-TUZLAIMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)CO)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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